Cas no 1566159-00-9 (Methyl 2-(3-fluoropyridin-4-yl)propanoate)
Methyl 2-(3-fluoropyridin-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(3-fluoropyridin-4-yl)propanoate
- 1566159-00-9
- Methyl2-(3-fluoropyridin-4-yl)propanoate
- EN300-1138101
- 4-Pyridineacetic acid, 3-fluoro-α-methyl-, methyl ester
-
- Inchi: 1S/C9H10FNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3
- InChI Key: ZDMWDTIEVKIEGF-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1C(C(=O)OC)C
Computed Properties
- Exact Mass: 183.06955672g/mol
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.167±0.06 g/cm3(Predicted)
- Boiling Point: 227.9±25.0 °C(Predicted)
- pka: 2.49±0.36(Predicted)
Methyl 2-(3-fluoropyridin-4-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138101-1.0g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1138101-0.05g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1138101-0.1g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1138101-0.25g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1138101-0.5g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1138101-1g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1138101-2.5g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1138101-5g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-1138101-10g |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
1566159-00-9 | 95% | 10g |
$3622.0 | 2023-10-26 |
Methyl 2-(3-fluoropyridin-4-yl)propanoate Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 2-(3-fluoropyridin-4-yl)propanoate
Comprehensive Overview of Methyl 2-(3-fluoropyridin-4-yl)propanoate (CAS No. 1566159-00-9)
Methyl 2-(3-fluoropyridin-4-yl)propanoate (CAS No. 1566159-00-9) is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its methyl ester and 3-fluoropyridine moieties, has garnered attention due to its unique structural properties and potential as a building block in synthetic chemistry. Researchers and industry professionals frequently search for terms like "fluoropyridine derivatives," "methyl ester synthesis," and "CAS 1566159-00-9 applications" to explore its versatility.
The growing interest in Methyl 2-(3-fluoropyridin-4-yl)propanoate aligns with trends in drug discovery, where fluorinated compounds are prized for their enhanced bioavailability and metabolic stability. Searches for "fluorinated drug intermediates" and "pyridine-based scaffolds" highlight its relevance in modern medicinal chemistry. Its CAS number 1566159-00-9 is often queried alongside "structure-activity relationship (SAR) studies," reflecting its role in optimizing lead compounds.
From a synthetic perspective, this compound serves as a key intermediate in the preparation of more complex molecules. Laboratories focusing on "heterocyclic compound synthesis" or "esterification techniques" may find Methyl 2-(3-fluoropyridin-4-yl)propanoate particularly valuable. Its 3-fluoropyridine ring offers electronic modulation capabilities, making it a hotspot for researchers investigating "bioisosteric replacements" or "fluorine effects on potency."
Environmental and regulatory considerations also drive queries about "sustainable fluorochemicals" and "green chemistry alternatives." While Methyl 2-(3-fluoropyridin-4-yl)propanoate is not classified as hazardous, its fluorinated nature underscores the importance of responsible handling and waste management. This aligns with broader industry shifts toward "eco-friendly synthetic routes" and "reduced environmental impact."
Analytical methods for characterizing CAS 1566159-00-9, such as HPLC purity analysis and NMR spectroscopy, are frequently discussed in technical forums. The compound's methyl propanoate group further invites exploration of "ester hydrolysis kinetics" and "prodrug design," topics trending in pharmacokinetics research.
In summary, Methyl 2-(3-fluoropyridin-4-yl)propanoate exemplifies the intersection of innovation and practicality in chemical research. Its CAS No. 1566159-00-9 serves as a gateway to advanced studies in fluorination strategies, molecular design, and application-driven synthesis, resonating with contemporary scientific priorities.
1566159-00-9 (Methyl 2-(3-fluoropyridin-4-yl)propanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)